Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate
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Overview
Description
Tetramethyl bicyclo[222]oct-7-ene-2,3,5,6-tetracarboxylate is an organic compound with the molecular formula C16H20O8 It is a derivative of bicyclo[222]octane, featuring four ester groups attached to the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate can be synthesized through a multi-step process involving the Diels-Alder reaction. The starting materials typically include a diene and a dienophile, which undergo a cycloaddition reaction to form the bicyclic core. Subsequent esterification reactions introduce the ester groups at the desired positions on the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate exerts its effects depends on its interactions with molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound is similar in structure but lacks the ester groups, making it less reactive in certain contexts.
Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: Another related compound with a similar bicyclic core but different functional groups.
Uniqueness
Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is unique due to its combination of a rigid bicyclic structure and multiple ester groups. This combination imparts specific chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
72598-54-0 |
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Molecular Formula |
C16H20O8 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate |
InChI |
InChI=1S/C16H20O8/c1-21-13(17)9-7-5-6-8(10(9)14(18)22-2)12(16(20)24-4)11(7)15(19)23-3/h5-12H,1-4H3 |
InChI Key |
CAOGMEMPDFAZPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)C(C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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